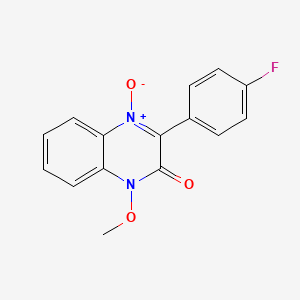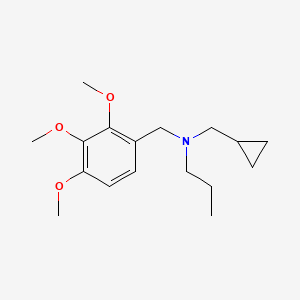![molecular formula C11H8BrClN2O2 B5848975 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B5848975.png)
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol, also known as BCI, is a synthetic compound that has been extensively studied for its various biological properties. BCI is a phenol derivative that has been shown to exhibit potent antitumor and antimicrobial activities. In
Mechanism of Action
The exact mechanism of action of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is not fully understood. However, it has been proposed that 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol may inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol may disrupt the growth and proliferation of cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to disrupt bacterial cell membrane integrity, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation. In addition, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to disrupt bacterial cell membrane integrity, which may contribute to its antimicrobial activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol in lab experiments is its potent antitumor and antimicrobial activities. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to exhibit activity against a variety of cancer cell lines and bacteria. Another advantage is that 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a synthetic compound, which means that it can be easily synthesized and purified. However, one of the limitations of using 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol's activity.
Future Directions
There are several future directions for research on 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol. One area of research is to further elucidate its mechanism of action. Understanding how 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol works at the molecular level may lead to the development of more specific and effective drugs. Another area of research is to explore the potential of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Additionally, research could focus on the development of new synthetic analogs of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol with improved activity and selectivity.
Synthesis Methods
The synthesis of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol involves the reaction of 5-methyl-3-isoxazolecarboxaldehyde with 2-bromo-4-chloro-6-nitrophenol in the presence of sodium borohydride. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to obtain the final product, 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol. The synthesis of 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been extensively studied for its various biological properties. It has been shown to exhibit potent antitumor and antimicrobial activities. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol has also been shown to exhibit antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-bromo-4-chloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-6-2-10(15-17-6)14-5-7-3-8(13)4-9(12)11(7)16/h2-5,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNXLQPVVHOLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=C(C(=CC(=C2)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)



amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5848968.png)

![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848992.png)
